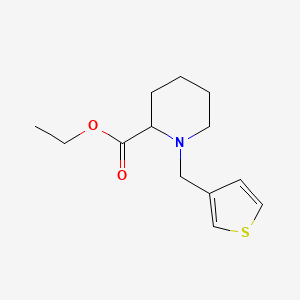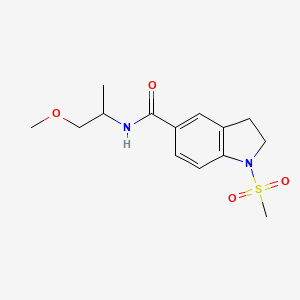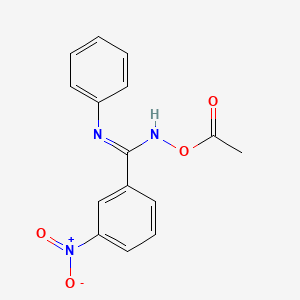![molecular formula C21H23N3O3 B5178599 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide, commonly known as Ro 25-6981, is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1990s by scientists at F. Hoffmann-La Roche Ltd. Ro 25-6981 has been extensively studied for its potential therapeutic applications in neurological disorders, such as stroke, epilepsy, and Alzheimer's disease.
Mechanism of Action
Ro 25-6981 is a selective antagonist for the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor, which plays a crucial role in synaptic plasticity and learning and memory. By blocking the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor, Ro 25-6981 reduces the influx of calcium ions into the neuron, which can lead to excitotoxicity and cell death. This mechanism of action makes Ro 25-6981 a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
Ro 25-6981 has been shown to have a variety of biochemical and physiological effects in animal models. In addition to reducing brain damage caused by stroke and improving cognitive function in Alzheimer's disease, Ro 25-6981 has been shown to reduce seizures in animal models of epilepsy. Ro 25-6981 has also been shown to have antidepressant effects and to reduce chronic pain in animal models.
Advantages and Limitations for Lab Experiments
Ro 25-6981 has several advantages for lab experiments. It is highly selective for the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor and has a high affinity for the receptor, making it a useful tool for studying the role of the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor in neurological disorders. However, Ro 25-6981 has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to maintain a consistent concentration in animal models. Additionally, Ro 25-6981 has poor solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on Ro 25-6981. One area of interest is the potential use of Ro 25-6981 in treating traumatic brain injury. Another area of interest is the development of novel 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor antagonists based on the structure of Ro 25-6981. Additionally, further research is needed to better understand the biochemical and physiological effects of Ro 25-6981 and its potential therapeutic applications in neurological disorders.
Synthesis Methods
The synthesis of Ro 25-6981 involves several steps, starting with the reaction of 2-naphthylacetonitrile with ethylmagnesium bromide. The resulting compound is then reacted with isoxazole-5-carboxylic acid, followed by the addition of morpholine and acetic anhydride. The final product is purified through column chromatography to obtain Ro 25-6981 with a purity of over 99%.
Scientific Research Applications
Ro 25-6981 has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models, Ro 25-6981 has been shown to reduce brain damage caused by stroke and to improve cognitive function in Alzheimer's disease. Ro 25-6981 has also been studied for its potential use in treating epilepsy, depression, and chronic pain.
properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-N-(2-naphthalen-1-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(20-14-18(27-23-20)15-24-10-12-26-13-11-24)22-9-8-17-6-3-5-16-4-1-2-7-19(16)17/h1-7,14H,8-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJAOFORUWAJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)NCCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)
![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)

![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)

![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)





![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
![3-butoxy-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5178609.png)